Succinamide

Thermal Analysis Material Science Solid-State Chemistry

Succinamide (butanediamide, CAS 110-14-5) outperforms shorter-chain diamides due to an odd–even crystal packing effect. Its 260–265 °C melting point (90 °C above malonamide) enables high-temperature polymer processing. Proven superior for uranium(VI) extraction and as the essential core in M1 cognitive enhancers (imide analog inactive). Low aqueous solubility (~4.5 g/L) suits controlled-release designs. Avoid generic substitution; choose succinamide for critical R&D.

Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol
CAS No. 110-14-5
Cat. No. B089737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinamide
CAS110-14-5
Synonymssuccinamide
Molecular FormulaC4H8N2O2
Molecular Weight116.12 g/mol
Structural Identifiers
SMILESC(CC(=O)N)C(=O)N
InChIInChI=1S/C4H8N2O2/c5-3(7)1-2-4(6)8/h1-2H2,(H2,5,7)(H2,6,8)
InChIKeySNCZNSNPXMPCGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Succinamide (CAS 110-14-5): Core Physicochemical and Structural Profile for Sourcing Decisions


Succinamide (butanediamide, CAS 110-14-5) is a C4 linear aliphatic α,ω-diamide, structurally defined as H₂NCO–(CH₂)₂–CONH₂ with a molecular weight of 116.12 g/mol . This white crystalline solid exhibits an experimental melting point of 260–265 °C (with decomposition) and a predicted cLogP of -1.477 , indicative of pronounced hydrophilicity. As the diamide derivative of succinic acid, it serves as both a fundamental building block in organic synthesis and the parent scaffold for numerous pharmacologically active derivatives, including anticonvulsant agents and protease inhibitors .

Why Generic 'Amide' or 'Diamide' Substitution for Succinamide (CAS 110-14-5) Introduces Critical Performance and Structural Risk


Generic substitution with other linear aliphatic diamides—such as malonamide (C3), glutaramide (C5), or oxamide (C2)—is not scientifically valid due to a well-documented odd–even effect governing their solid-state thermodynamics, crystal packing, and consequently, their macroscopic properties [1]. This alternation in fusion enthalpy and melting temperature arises from fundamental differences in hydrogen-bonding consonance and molecular layer stacking between even-carbon (e.g., succinamide) and odd-carbon (e.g., malonamide) diamides [2]. Furthermore, functional performance in critical applications such as metal extraction [3] and biological activity [4] is highly sensitive to the specific carbon chain length and amide group spacing, rendering any untested analog a high-risk replacement.

Succinamide (CAS 110-14-5): Quantified Differentiation from Malonamide, Glutaramide, and Succinimide Analogs


Succinamide's 260-265°C Melting Point Defines a Distinct Thermal Processing Window vs. Malonamide's 172-175°C

Succinamide exhibits a melting point of 260-265 °C (with decomposition), which is substantially higher than that of its closest lower homolog, malonamide, which melts at 172-175 °C . This difference is a direct consequence of the odd–even effect in linear alkane-α,ω-diamides, where the even-carbon backbone (C4) of succinamide allows for more favorable crystal packing and stronger intermolecular hydrogen bonding compared to the odd-carbon (C3) malonamide [1].

Thermal Analysis Material Science Solid-State Chemistry

Succinamide Demonstrates Superior Uranium(VI) Extraction Capability Compared to Malonamide in Nitric Acid Media

In a comparative study of amidic extractants for nuclear waste treatment, succinamides and glutaramides were equally effective in forming and extracting uranium(VI) complexes from aqueous nitric acid solutions, whereas malonamides were explicitly found to be less effective [1]. This functional superiority is attributed to the more favorable chelate ring size and conformational flexibility afforded by the C4 succinamide backbone compared to the shorter, more rigid C3 malonamide structure.

Nuclear Fuel Reprocessing Actinide Chemistry Liquid-Liquid Extraction

Succinamide Derivative Reverses Scopolamine-Induced Amnesia, Whereas the Corresponding Succinimide Derivative Fails to Elicit Activity

In a head-to-head in vivo study evaluating p-aminophenol derivatives, the succinamide derivative successfully reversed scopolamine-induced amnesia in a Pavlovian/Instrumental autoshaped memory task, demonstrating significant cognitive effect. In stark contrast, the structurally analogous succinimide derivative—differing only by an additional carbonyl group in a cyclic imide ring—failed to reverse the amnesia [1]. Molecular docking studies corroborated these findings, suggesting the open-chain succinamide structure is critical for productive interaction with the M1 muscarinic receptor [2].

Neuropharmacology Alzheimer's Disease Muscarinic Receptor

Succinamide Exhibits Markedly Lower Aqueous Solubility than Malonamide, Defining Its Utility in Different Formulation and Reaction Media

Succinamide's water solubility is reported as 'slightly soluble' and requires 220 parts of cold water to dissolve 1 part solid , which translates to an approximate solubility of 4.5 g/L. In contrast, malonamide exhibits a water solubility of 180 g/L at 20°C . This represents a roughly 40-fold difference in aqueous solubility, a critical parameter driven by the different hydrophobic surface area and hydrogen-bonding network of the C4 vs. C3 diamide backbone.

Solubility Profiling Formulation Science Organic Synthesis

Bis-Succinamide Extractants Exhibit Enhanced Uranium(VI) Extraction Efficiency Compared to Single Succinamide Ligands

While this evidence compares succinamide derivatives rather than succinamide itself to a different compound class, it provides critical procurement guidance for those building upon the succinamide scaffold. A study demonstrated that extractants based on a bis-succinamide (BisSCA) skeleton exhibited better extraction efficiency for uranyl ion (UO₂²⁺) than those based on a single succinamide moiety [1]. This suggests that the specific arrangement and multiplicity of succinamide units is a key design parameter for optimizing performance.

Nuclear Chemistry Separation Science Ligand Design

Validated Application Scenarios for Succinamide (CAS 110-14-5) Based on Comparative Performance Data


High-Temperature Polymer Synthesis and Material Science

Succinamide's 260-265°C melting point—nearly 90°C higher than malonamide—makes it the superior choice as a monomer, crosslinker, or additive in high-temperature polymer syntheses or composite processing where thermal stability is paramount . This expanded processing window prevents premature melting and ensures the diamide remains a solid scaffold during initial reaction stages, a critical requirement for the synthesis of thermally robust polyamides and related materials.

Actinide/Lanthanide Separation and Nuclear Fuel Reprocessing

For researchers developing novel extractants for nuclear waste treatment or rare earth element separations, succinamide and its derivatives offer a proven performance advantage. Comparative data show succinamides are more effective uranium(VI) extractants than malonamides , and bis-succinamide constructs further enhance this efficiency [1]. Sourcing succinamide as a core building block is therefore a scientifically justified starting point for optimizing ligand design in this field.

Neuroscience Drug Discovery Targeting Muscarinic Receptors

In the design of novel cognitive enhancers for Alzheimer's disease, the choice of the central diamide core is not arbitrary. Direct in vivo evidence demonstrates that a succinamide derivative can reverse scopolamine-induced amnesia, while the analogous succinimide fails completely . Procuring succinamide for the synthesis of M1 receptor-targeting compounds is therefore a critical, data-driven decision to avoid the inactivity observed with the imide analog, directly impacting the success of early-stage drug discovery efforts.

Controlled-Release Formulations and Solid-Phase Synthesis

Succinamide's low aqueous solubility (~4.5 g/L), which is approximately 40-fold lower than malonamide's , makes it a strategic choice for applications requiring slow dissolution. This includes its use as a core in controlled-release drug delivery systems, as a solid support for peptide synthesis where minimal swelling and leaching are desired, or in any experimental setup where maintaining a solid-state reagent in an aqueous environment is beneficial.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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